1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866335-75-1
VCID: VC12005075
InChI: InChI=1S/C11H15NO.ClH/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12;/h5-6H,2-4,7,12H2,1H3;1H
SMILES: COC1=C(C=C2CCCC2=C1)CN.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

CAS No.: 2866335-75-1

Cat. No.: VC12005075

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride - 2866335-75-1

Specification

CAS No. 2866335-75-1
Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12;/h5-6H,2-4,7,12H2,1H3;1H
Standard InChI Key WBCZPARQCJLTEO-UHFFFAOYSA-N
SMILES COC1=C(C=C2CCCC2=C1)CN.Cl
Canonical SMILES COC1=C(C=C2CCCC2=C1)CN.Cl

Introduction

1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound that belongs to the indane family, which is a group of organic compounds with a bicyclic structure. This compound is specifically modified with a methoxy group at the 6-position and an amino group attached to the methanamine moiety. Despite the lack of direct references to this specific compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general chemical principles.

Synthesis and Preparation

The synthesis of 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves several steps:

  • Starting Material: The synthesis begins with an appropriate indane derivative, which is then modified to introduce the methoxy and amino groups.

  • Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through electrophilic aromatic substitution reactions.

  • Amination: The introduction of the amino group can be done via reduction of a nitro group or through direct amination reactions.

  • Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Potential Applications

While specific applications for 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride are not documented, compounds with similar structures are often explored for their biological activities, such as anticancer properties or as intermediates in pharmaceutical synthesis.

Safety and Handling

Handling of chemical compounds like 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride requires caution. Hydrochloride salts can be irritating to skin and eyes, and proper protective equipment should be used when handling them.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Solubility
5-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochlorideC10_{10}H14_{14}ClNO199.68Generally soluble in water
2,3-Dihydro-1H-inden-5-ylmethanamine hydrochlorideC10_{10}H14_{14}ClNNot specifiedGenerally soluble in water
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamineC14_{14}H17_{17}NO215.29Not specified

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